5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a chloro group, a propylsulfanyl group, and a carboxamide group, along with a sulfamoylphenyl group. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Substituents: The chloro group is introduced via halogenation, while the propylsulfanyl group is added through a nucleophilic substitution reaction.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine.
Sulfamoylphenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
- 5-chloro-2-(butylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-(propylsulfanyl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The propylsulfanyl group, in particular, may influence the compound’s lipophilicity, reactivity, and interaction with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C14H15ClN4O3S2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
5-chloro-2-propylsulfanyl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H15ClN4O3S2/c1-2-7-23-14-17-8-11(15)12(19-14)13(20)18-9-3-5-10(6-4-9)24(16,21)22/h3-6,8H,2,7H2,1H3,(H,18,20)(H2,16,21,22) |
InChI Key |
QVNOYIQXLXRUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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